Hydrogen-Bond Acceptor Count: 1,2,4- vs 1,2,3-Triazole
4-Benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole possesses a 1,2,4-triazole core with four hydrogen-bond acceptor (HBA) sites (including the nitro group oxygens), whereas its direct 1,2,3-triazole regioisomer, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (same molecular formula C15H12N4O2), presents three HBA sites due to the different nitrogen arrangement [1]. This difference in HBA count (4 vs. 3) alters the compound's capacity for intermolecular hydrogen bonding, which directly affects solubility, crystal packing, and target protein interactions. Computed LogP values differ between the two regioisomers: the target 1,2,4-triazole has XLogP3-AA = 2.5 [2], while the 1,2,3-triazole analog has a reported LogP of approximately 3.0 (ACD/Labs predicted) . The 0.5 LogP unit difference translates to a ~3.2-fold difference in octanol-water partition coefficient, impacting membrane permeability and bioavailability predictions in cell-based assays. Crystal structure analysis of the 1,2,3-triazole regioisomer confirms a twisted L-shape with a dihedral angle of 70.60° between the aromatic rings of the N-bound benzene and C-bound benzyl groups [1], while molecular mechanics calculations for the 1,2,4-triazole isomer predict a different dihedral angle distribution due to the altered connectivity, affecting molecular recognition in structure-based drug design [3].
| Evidence Dimension | Hydrogen-bond acceptor count and computed LogP |
|---|---|
| Target Compound Data | HBA count = 4 (4 nitrogen lone pairs and nitro oxygens); XLogP3-AA = 2.5 (PubChem) |
| Comparator Or Baseline | 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: HBA count = 3; LogP ≈ 3.0 (ACD/Labs predicted) |
| Quantified Difference | HBA difference = +1; ΔLogP ≈ -0.5 (target more hydrophilic); factor ~3.2 in partition coefficient |
| Conditions | Computed physicochemical properties; crystal structure from single-crystal X-ray diffraction for the 1,2,3-triazole analog |
Why This Matters
For procurement decisions in drug discovery or chemical biology, selecting the correct regioisomer ensures consistent hydrogen-bonding behavior and membrane permeability predictions; the target 1,2,4-triazole offers superior aqueous solubility potential based on lower LogP, which is critical for biochemical assay development.
- [1] 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. OMICSDI Dataset, 2017. Available at: https://www.omicsdi.org (accessed 2026-04-25). View Source
- [2] PubChem CID 46786423. Computed Properties: XLogP3-AA. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1212061-06-7 (accessed 2026-04-25). View Source
- [3] Kommu, N.; Ghule, V.D.; Kumar, A.S.; Sahoo, A.K. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry, an Asian Journal 2014, 9, 166-178. https://doi.org/10.1002/asia.201301001 View Source
